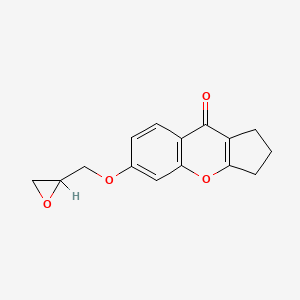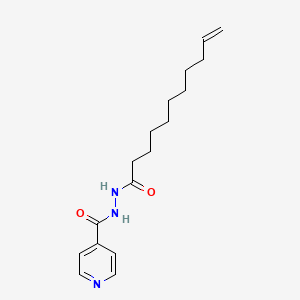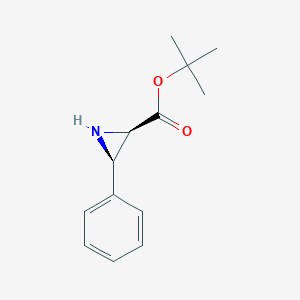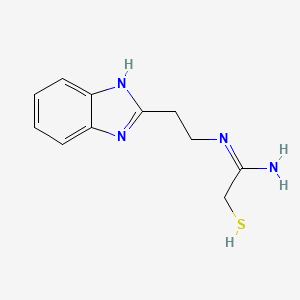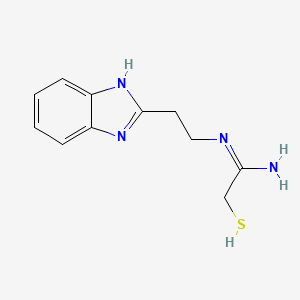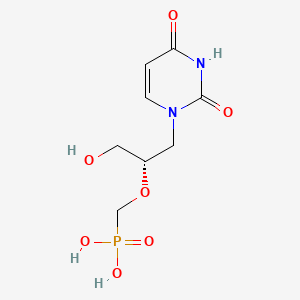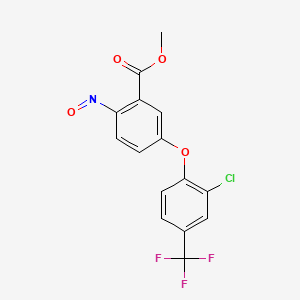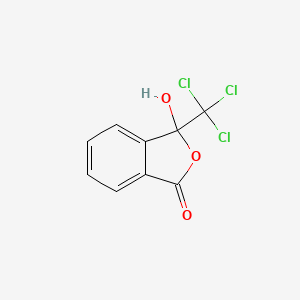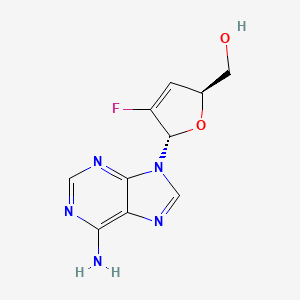
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine is a synthetic nucleoside analog. This compound has garnered significant attention due to its potential applications in antiviral therapies, particularly against HIV and other viral infections. Its unique structure, which includes a fluorine atom and a dideoxy configuration, contributes to its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine involves several steps. One common method includes the stereospecific hydrogenation of 9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-enofuranosyl)adenine or its derivatives . This process ensures the correct stereochemistry and incorporation of the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to achieve the desired stereochemistry and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions are often employed to convert the compound into its active form.
Substitution: Halogenation and other substitution reactions can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Medicine: It has shown promise as an antiviral agent, particularly against HIV.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively halting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Another nucleoside analog with similar antiviral properties.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: A related compound with potential antiviral activity.
Uniqueness
What sets 9-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)adenine apart is its specific stereochemistry and the presence of the fluorine atom, which enhances its stability and biological activity. This makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
405238-78-0 |
|---|---|
Molekularformel |
C10H10FN5O2 |
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
[(2S,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10-/m0/s1 |
InChI-Schlüssel |
YSLULYDQVQFWMU-RRAGMBSWSA-N |
Isomerische SMILES |
C1=C([C@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)F |
Kanonische SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
